molecular formula C24H21N3O2S B2910262 N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide CAS No. 896295-48-0

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide

Cat. No.: B2910262
CAS No.: 896295-48-0
M. Wt: 415.51
InChI Key: XLMDBPKUTTWLEI-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide is a complex organic compound that features a thiophene ring, a quinoline moiety, and a carboxamide group

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, inflammation, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which feature quinoline moieties, are known for their antimalarial and antimicrobial activities.

Uniqueness

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide is unique due to its combined thiophene and quinoline structures, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities.

Properties

IUPAC Name

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-14-15(2)30-24(21(14)23(29)25-3)27-22(28)18-13-20(16-9-5-4-6-10-16)26-19-12-8-7-11-17(18)19/h4-13H,1-3H3,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMDBPKUTTWLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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